molecular formula C11H12O3 B2823766 Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate CAS No. 53596-64-8

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B2823766
CAS No.: 53596-64-8
M. Wt: 192.214
InChI Key: SHTUDRHLHSNFRJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is a bicyclic organic compound featuring a benzofuran core fused with a dihydrofuran ring. The structure includes a methyl ester group at the 5-position and a methyl substituent on the dihydrofuran ring (2-methyl). This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive benzofuran derivatives, which often exhibit antimicrobial, anti-inflammatory, or photophysical properties .

Properties

IUPAC Name

methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTUDRHLHSNFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate with structurally analogous benzofuran derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound (Target) $ \text{C}{11}\text{H}{12}\text{O}_3 $ 192.21 2-methyl, 5-COOCH$_3$ EN300-260755 Intermediate in organic synthesis; potential bioactive scaffold.
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate $ \text{C}{10}\text{H}9\text{BrO}_3 $ 257.08 5-Br, 2-COOCH$_3$ 1187828-95-0 Bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate $ \text{C}{20}\text{H}{18}\text{O}_7 $ 370.36 3-COOCH$_3$, 5-O(3,4-dimethoxybenzoyl) Not provided Complex ester used in polymer research; may exhibit liquid-crystalline behavior.
3-Methylbenzofuran-5-carboxylic acid $ \text{C}{10}\text{H}8\text{O}_3 $ 176.17 3-CH$_3$, 5-COOH 501892-99-5 Carboxylic acid derivative with applications in agrochemical intermediates.
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate $ \text{C}{15}\text{H}{12}\text{O}_7 $ 304.25 5-COOCH$2$CH$2$O(CO)C(CH$3$)=CH$2$ Not provided Methacrylate-functionalized monomer for photopolymerizable resins.

Key Comparative Insights :

Substituent Effects on Reactivity :

  • The bromine atom in Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate facilitates halogen-based reactions (e.g., nucleophilic substitution), unlike the target compound’s inert methyl group.
  • The carboxylic acid derivative (3-Methylbenzofuran-5-carboxylic acid) exhibits higher acidity (pKa ~4–5) compared to the methyl ester (pKa ~8–9), altering solubility in aqueous media.

Applications in Materials Science :

  • Methacrylate-functionalized derivatives (e.g., ) are used in UV-curable coatings due to their crosslinking capacity, a feature absent in the target compound.

Crystallographic Behavior :

  • Hydrogen bonding patterns (e.g., C=O···H interactions) in benzofuran derivatives are critical for crystal engineering. The target compound’s dihydrofuran ring may adopt a half-chair conformation, as seen in similar dihydrobenzofurans analyzed via SHELX and ORTEP-III .

Biological Activity

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzofuran class of compounds, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of appropriate precursors followed by functional group modifications to enhance biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic enzymes .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μg/mL
Escherichia coli3.12 μg/mL
Mycobacterium tuberculosis8 μg/mL

2. Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it has demonstrated activity against certain cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (μM)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20
A549 (Lung cancer)25

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells:

  • Antimicrobial Mechanism : The compound disrupts the integrity of bacterial cell membranes and inhibits key enzymes involved in bacterial metabolism .
  • Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
A study investigated the compound's effectiveness against Mycobacterium tuberculosis H37Rv strains. Results indicated that it exhibited a promising MIC value of 8 μg/mL, making it a candidate for further development as an antitubercular agent .

Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The compound was found to induce apoptosis in HeLa cells with an IC50 value of 15 μM .

Q & A

Q. How do electron-deficient benzofuran cores affect Suzuki-Miyaura coupling efficiency?

  • Methodology : Screen Pd catalysts (Pd(OAc)₂ vs. XPhos Pd G3) and bases (CsF vs. K₃PO₄). Electron-deficient aryl boronic acids (e.g., p-CF₃) require higher temperatures (100°C in dioxane) and 10 mol% Pd. Monitor via GC-MS for cross-coupled product formation .

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